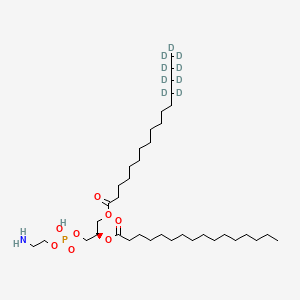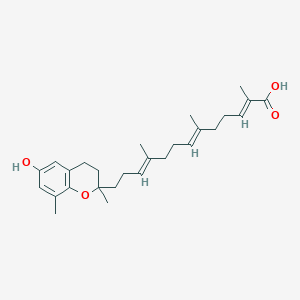
Ac-QQQ-AMC (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ac-QQQ-AMC (hydrochloride) involves the coupling of L-glutamine tripeptide (QQQ) with 7-amino-4-methylcoumarin (AMC). The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions . The product is then purified through chromatographic techniques to achieve a purity of ≥95% . Industrial production methods may involve large-scale peptide synthesis techniques and automated peptide synthesizers to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Ac-QQQ-AMC (hydrochloride) primarily undergoes hydrolysis reactions catalyzed by peptidoglutaminase enzymes . The hydrolysis of the amide bonds in the tripeptide sequence releases 7-amino-4-methylcoumarin, which exhibits fluorescence . This reaction is typically carried out under physiological conditions (pH 7.2) and monitored using fluorescence spectroscopy . The major product formed from this reaction is 7-amino-4-methylcoumarin .
Aplicaciones Científicas De Investigación
Ac-QQQ-AMC (hydrochloride) is widely used in scientific research for its applications in:
Enzyme Activity Assays: It serves as a substrate for peptidoglutaminase enzymes, allowing researchers to measure enzyme activity based on the fluorescence of the released 7-amino-4-methylcoumarin.
Fluorescence Studies: The compound’s fluorogenic properties make it useful in various fluorescence-based assays and imaging techniques.
Biochemical Research: It is used to study the enzymatic activity and specificity of peptidoglutaminase enzymes from different sources.
Medical Research: The compound can be used to investigate the role of peptidoglutaminase enzymes in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of Ac-QQQ-AMC (hydrochloride) involves its hydrolysis by peptidoglutaminase enzymes. The enzymes cleave the amide bonds in the tripeptide sequence, releasing 7-amino-4-methylcoumarin . The fluorescence of 7-amino-4-methylcoumarin can be measured to determine the activity of the enzymes . The molecular targets of this compound are the peptidoglutaminase enzymes, and the pathway involved is the hydrolysis of the amide bonds in the tripeptide sequence .
Comparación Con Compuestos Similares
Ac-QQQ-AMC (hydrochloride) is unique due to its specific substrate properties for peptidoglutaminase enzymes and its fluorogenic nature . Similar compounds include:
Ac-Gln-Gln-Gln-AMC: Another fluorogenic probe with a similar tripeptide sequence.
Ac-Gln-Gln-Gln-7-amino-4-methylcoumarin: A variant with a different coupling agent.
Ac-L-Gln-L-Gln-L-Gln-AMC: A stereoisomer with similar properties.
These compounds share similar applications in enzyme activity assays and fluorescence studies but may differ in their specific enzyme substrate properties and fluorescence characteristics .
Propiedades
Fórmula molecular |
C27H35N7O9 |
|---|---|
Peso molecular |
601.6 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-N-[(2S)-5-amino-1-[[(2S)-5-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C27H35N7O9/c1-13-11-24(39)43-20-12-15(3-4-16(13)20)32-25(40)18(6-9-22(29)37)33-27(42)19(7-10-23(30)38)34-26(41)17(31-14(2)35)5-8-21(28)36/h3-4,11-12,17-19H,5-10H2,1-2H3,(H2,28,36)(H2,29,37)(H2,30,38)(H,31,35)(H,32,40)(H,33,42)(H,34,41)/t17-,18-,19-/m0/s1 |
Clave InChI |
NYBMXKAOSHXURV-FHWLQOOXSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)




![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)
![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)
![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10819151.png)


